2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide
Description
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide features a 1,3-thiazole core substituted at position 2 with a 3-chlorophenylamino group and at position 4 with an acetamide moiety bearing a 2-methoxyethyl chain.
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-20-6-5-16-13(19)8-12-9-21-14(18-12)17-11-4-2-3-10(15)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRVHPJBEYJHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide (CAS Number: 1040657-60-0) is a thiazole derivative that has gained attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 400.9 g/mol |
| CAS Number | 1040657-60-0 |
Structure
The structure of the compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and methoxyethyl substituents may enhance its pharmacological profile.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown activity against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds derived from thiazoles have demonstrated IC values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
- HepG2 (Liver Cancer) : The compound exhibited an EC value of approximately 10.28 µg/mL, suggesting effective cytotoxicity against liver cancer cells .
The mechanism through which these compounds exert their effects often involves:
- Inhibition of Tyrosinase Activity : A study highlighted that certain derivatives displayed anti-tyrosinase activity, which could be relevant for skin-related applications .
- Induction of Apoptosis : Research has shown that these compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Some studies report moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazole derivatives. Modifications to the substituents on the thiazole ring can significantly influence potency and selectivity against various biological targets.
Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazole derivatives and evaluated their anticancer efficacy against several human cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity compared to existing treatments, with IC values ranging from 0.28 to 0.52 μg/mL against MCF-7 and A549 cell lines .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of synthesized thiazole compounds. The study reported strong inhibitory effects against Salmonella typhi, suggesting that these compounds could serve as potential leads in antibiotic development .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thiazoles have been reported to target specific kinases involved in cancer signaling pathways.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. The presence of the chlorophenyl group in this compound enhances its efficacy against a range of pathogens. In vitro studies have demonstrated that similar compounds exhibit bactericidal effects against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Thiazoles are known to inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory responses. This property suggests potential applications in treating inflammatory diseases.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry investigated a series of thiazole derivatives and found that compounds with structural similarities to 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Activity : In another study featured in Antibiotics, researchers tested several thiazole derivatives against MRSA and found that modifications similar to those present in this compound significantly increased antibacterial activity .
Synthesis of Functional Materials
The unique structure of 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide allows it to be used as a building block for synthesizing functional materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor technology.
Comparison with Similar Compounds
Core Heterocyclic Structure and Substitutions
The thiazole ring is a common feature in many analogs. Key comparisons include:
Analysis :
Substituent Effects on Bioactivity and Physicochemical Properties
Substituents on the aryl and acetamide groups significantly influence properties:
Analysis :
Analysis :
- The lack of reported yields for the target compound underscores a gap in current literature.
Pharmacological and Structural Insights
While direct activity data for the target compound are absent, insights can be inferred:
- Mirabegron (): The beta-3 adrenergic agonist activity is tied to its hydroxy-phenylethylamino side chain. The target compound’s methoxyethyl group may confer distinct receptor interactions .
- N-(3-Chlorophenyl)-1,3-thiazol-2-amine (): The absence of an acetamide group in this analog limits its hydrogen-bonding capacity compared to the target compound .
- Antimicrobial Oxadiazoles (): The thioether linkage and oxadiazole core in these compounds suggest that the target compound’s thiazole-acetamide scaffold could be optimized for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
